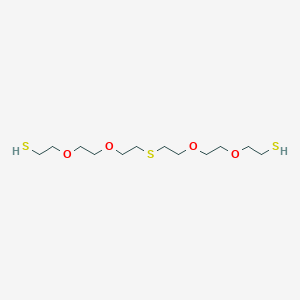
3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol is a chemical compound with the empirical formula C12H26O5S2This compound is characterized by the presence of multiple ether and thiol groups, making it a versatile reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol typically involves the reaction of ethylene glycol with thiol-containing reagents. One common method is the reaction of ethylene glycol with thionyl chloride to form the corresponding chlorinated intermediate, which is then reacted with sodium hydrosulfide to introduce the thiol groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the ether linkages.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides are the major products.
Reduction: Smaller thiol-containing compounds are formed.
Substitution: Alkylated derivatives of the compound are produced.
Aplicaciones Científicas De Investigación
3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking reagent in polymer chemistry.
Biology: The compound is employed in the modification of biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol exerts its effects involves the interaction of its thiol groups with various molecular targets. The thiol groups can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. This interaction is crucial in its applications in drug delivery and biomolecule modification .
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene glycol: Similar in structure but lacks thiol groups.
Tetraethylene glycol: Contains ether linkages but no thiol groups.
Hexa(ethylene glycol) dithiol: Another name for the same compound.
Uniqueness
3,6,12,15-Tetraoxa-9-thiaheptadecane-1,17-dithiol is unique due to the presence of both ether and thiol groups, which provide it with a combination of reactivity and solubility properties that are not found in similar compounds. This makes it particularly useful in applications requiring both cross-linking and thiol reactivity .
Propiedades
Número CAS |
40959-84-0 |
|---|---|
Fórmula molecular |
C12H26O4S3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C12H26O4S3/c17-9-5-13-1-3-15-7-11-19-12-8-16-4-2-14-6-10-18/h17-18H,1-12H2 |
Clave InChI |
GHNIYYNEZFFPRS-UHFFFAOYSA-N |
SMILES canónico |
C(COCCSCCOCCOCCS)OCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


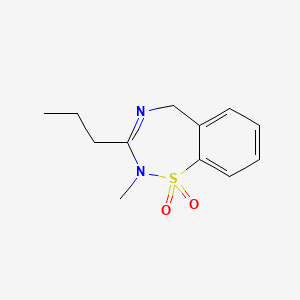
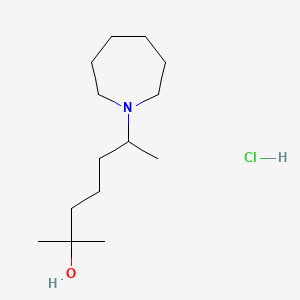
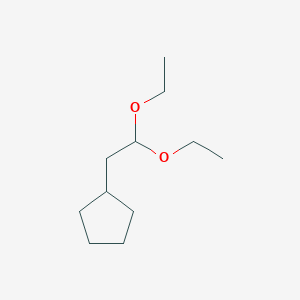
![Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate](/img/structure/B14672682.png)
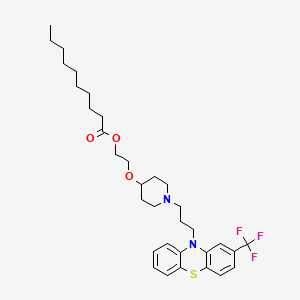
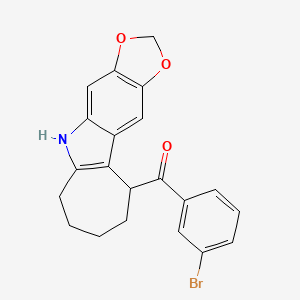

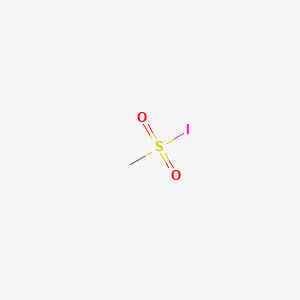
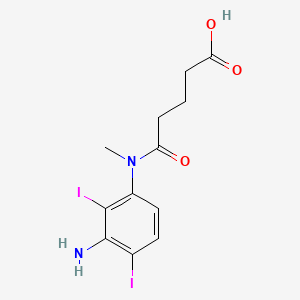

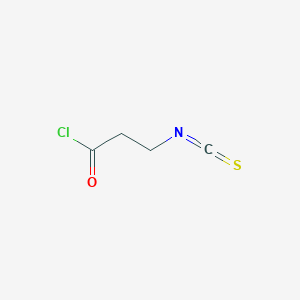
![1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14672742.png)

silane](/img/structure/B14672746.png)
